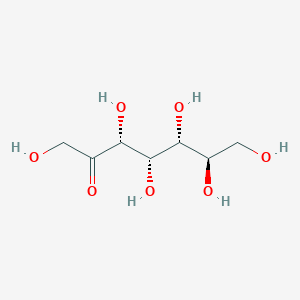![molecular formula C8H10N2 B1606285 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 64608-66-8](/img/structure/B1606285.png)
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
説明
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H10N2 and an average mass of 134.178 Da . This compound is part of the pyrrolopyrazine family, which is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine and its derivatives often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, formylation of 1-methyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines occurs at the methyl group . Another study described a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione” and other derivatives .Molecular Structure Analysis
The molecular structure of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine consists of a pyrrole ring and a pyrazine ring . The compound is part of the pyrrolopyrazine family, which is classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine depend on the structure of the starting materials . For example, trifluoroacetylation of 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazines occurs at the methyl group .Physical And Chemical Properties Analysis
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a molecular formula of C8H10N2 and an average mass of 134.178 Da . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.将来の方向性
Pyrrolopyrazine derivatives, including 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, have shown potential in various applications such as pharmaceuticals, organic materials, and bioactive molecules . Future research could focus on further understanding the action mechanisms of these compounds and conducting more Structure-Activity Relationship (SAR) research . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
特性
IUPAC Name |
1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRKTNWNQKYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342768 | |
| Record name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
CAS RN |
64608-66-8 | |
| Record name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














